Lipophilicity (LogP) Comparison: tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate vs. Non-Fluorinated 4-Oxopyrrolidine Analog
tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate exhibits a measured LogP value of 1.0822, whereas the non-fluorinated analog tert-butyl 4-oxopyrrolidine-1-carboxylate has a predicted LogP of approximately 0.3-0.5 [1][2]. The introduction of a single fluorine atom at the 3-position increases lipophilicity by approximately 0.5-0.8 LogP units, a modification that meaningfully enhances membrane permeability while maintaining aqueous solubility within an acceptable range for oral bioavailability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.0822 (measured) |
| Comparator Or Baseline | tert-Butyl 4-oxopyrrolidine-1-carboxylate (non-fluorinated): LogP ~0.3-0.5 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.8 |
| Conditions | Calculated/measured octanol-water partition coefficient; standard conditions |
Why This Matters
The elevated LogP of the fluorinated compound improves passive diffusion across biological membranes, a critical factor in early-stage drug candidate selection where permeability is a key determinant of oral bioavailability.
- [1] Molbase. tert-Butyl 3-fluoro-4-oxopyrrolidine-1-carboxylate (CAS 845894-03-3) Physical Properties. LogP: 1.0822. View Source
- [2] Chemistry - A European Journal. 2022, Volume 28, Issue 55, e202201601. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. DOI: 10.1002/chem.202201601. View Source
